REACTION_CXSMILES
|
[OH-].[Li+].[C:3]1([CH2:14][C:15]([O:17]C)=[O:16])[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.C1COCC1.Cl>O.CO>[CH3:13][O:12][C:10](=[O:11])[CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:14][C:15]([OH:17])=[O:16])=[CH:4][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mixture
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC(=O)OC)CC(=O)OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2Hours of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (chloroform-methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC=C(C=C1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |